4-Oxo-4-(pyridin-3-yl)butanal

Catalog No.
S573813
CAS No.
76014-80-7
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-4-(pyridin-3-yl)butanal

CAS Number

76014-80-7

Product Name

4-Oxo-4-(pyridin-3-yl)butanal

IUPAC Name

4-oxo-4-pyridin-3-ylbutanal

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5-7H,2,4H2

InChI Key

CFONOJVUTZAMCB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)CCC=O

Synonyms

4-oxo-4-(3-pyridinebutanal), 4-oxo-4-(3-pyridyl)butanal, gamma-oxo-3-pyridinebutanal

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCC=O

The exact mass of the compound 4-Oxo-4-(pyridin-3-yl)butanal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Oxo-4-(pyridin-3-yl)butanal (OPB) is a highly reactive aldehyde metabolite derived from the cytochrome P450-mediated α-hydroxylation of tobacco-specific nitrosamines, primarily NNK and NNN. In toxicological and chemoinformatic models, OPB functions as the direct electrophilic species responsible for the pyridyloxobutylation of DNA, forming stable lesions such as O6-POB-dG. Because it reacts directly with nucleophiles without requiring enzymatic activation, OPB is primarily procured as a reference standard and direct-acting chemical probe for investigating DNA damage, adduct repair kinetics, and mutagenic mechanisms independent of cellular metabolic competency [1].

Substituting OPB with its parent compound, NNK, or its stable downstream hydrolysis product, HPB, fundamentally compromises cell-free or metabolism-deficient assays. NNK requires specific cytochrome P450 enzymes (e.g., CYP2A6, CYP2A13) to generate the reactive intermediate; in cell-free DNA assays or CYP-deficient cell lines, NNK will fail to form adducts. Conversely, HPB is a stable, unreactive alcohol that cannot alkylate DNA. Furthermore, while the acetoxymethyl precursor NNKOAc is often used to generate OPB in situ, NNKOAc requires esterase activity or specific hydrolysis conditions to release the active aldehyde. Therefore, procurement of OPB is strictly necessary for isolating direct, enzyme-independent DNA binding kinetics and aldehyde-specific genotoxicity [1].

Direct DNA Alkali-Labile Site Induction vs. NNK

In assays measuring direct DNA damage, OPB rapidly induces alkali-labile sites in isolated rat hepatocytes and cell-free DNA without the lag phase associated with enzymatic activation. In contrast, the parent nitrosamine NNK requires cytochrome P450-mediated bioactivation, resulting in delayed or absent direct reactivity in non-metabolizing systems [1].

Evidence DimensionDirect induction of DNA alkali-labile sites
Target Compound DataRapid, direct formation of alkali-labile sites (metabolism-independent)
Comparator Or BaselineNNK (Requires CYP450 activation; inactive in cell-free DNA)
Quantified Difference100% bypass of the metabolic activation step required by NNK
ConditionsIsolated rat hepatocytes and cell-free DNA assays

Procuring OPB allows researchers to directly study DNA pyridyloxobutylation while eliminating the confounding variable of variable CYP450 expression in target cells.

Shelf-Life and Storage Stability vs. NNKOAc Precursor

OPB is an intrinsically unstable reactive aldehyde, typically degrading within six months even at -20°C, necessitating storage at -80°C or immediate experimental use. In contrast, the synthetic precursor NNKOAc (4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone) is highly stable and generates OPB in situ via esterase-mediated hydrolysis [1].

Evidence DimensionShelf-life and storage temperature requirements
Target Compound DataUnstable; requires -80°C storage or immediate use (<6 months stability)
Comparator Or BaselineNNKOAc (Stable for >1-2 years at -20°C)
Quantified DifferenceSignificant reduction in shelf-life requiring strict cold-chain and just-in-time procurement
ConditionsStandard laboratory storage conditions

Buyers must carefully plan procurement timelines for OPB due to its rapid degradation, or alternatively procure the NNKOAc precursor for long-term, esterase-competent studies.

DNA Alkylation Capacity vs. Stable Metabolite HPB

OPB possesses the critical electrophilic aldehyde functional group required to covalently bind to DNA bases, forming pyridyloxobutyl (POB) adducts. Its stable downstream metabolite, HPB (4-hydroxy-1-(3-pyridyl)-1-butanone), lacks this aldehyde group and exhibits zero direct DNA alkylation capacity [1].

Evidence DimensionDirect DNA alkylation capacity
Target Compound DataHighly reactive (forms covalent POB-DNA adducts)
Comparator Or BaselineHPB (0% direct DNA alkylation capacity)
Quantified DifferenceAbsolute difference in electrophilic reactivity
ConditionsCell-free DNA binding assays

Prevents the erroneous procurement of the stable HPB metabolite when active DNA alkylation and adduct formation are the primary experimental goals.

Cell-Free DNA Adduct Formation Assays

OPB is the exact standard required for generating synthetic pyridyloxobutyl (POB) DNA adducts (e.g., O6-POB-dG) in vitro without the need for microsomal activation systems or esterase-dependent precursors [1].

DNA Repair Enzyme Inhibition Studies

Utilized as a direct-acting chemical probe to investigate how reactive aldehydes inhibit DNA repair proteins, such as O6-alkylguanine DNA alkyltransferase (AGT), independent of parent nitrosamine metabolism [2].

Analytical Biomarker Calibration

Serves as an essential, albeit highly unstable, reference standard for calibrating LC-MS/MS methods designed to quantify transient NNK and NNN metabolites in toxicological and pharmacokinetic samples [3].

XLogP3

-0.2

UNII

82739XE26C

Other CAS

76014-80-7

Wikipedia

4-oxo-4-(3-pyridinebutanal)

Dates

Last modified: 09-14-2023

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